![molecular formula C21H22N4O2 B12611190 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,13-Triazatetracyclo[153112,517,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the development of new materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- include other tetracyclic structures with different functional groups or substitutions.
Uniqueness: The uniqueness of this compound lies in its specific tetracyclic structure and the presence of the 4-amino-2-methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-amino-2-methyl-3,5,13-triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(20),3,7(22),8,10,17(21),18-heptaene-12,23-dione |
InChI |
InChI=1S/C21H22N4O2/c1-21-17-9-3-5-14(12-17)7-4-10-23-18(26)16-8-2-6-15(11-16)13-25(19(21)27)20(22)24-21/h2-3,5-6,8-9,11-12H,4,7,10,13H2,1H3,(H2,22,24)(H,23,26) |
InChI Key |
RXSIHTUJQYWHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC(=C3)CCCNC(=O)C4=CC=CC(=C4)CN(C1=O)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


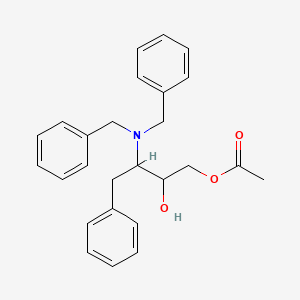
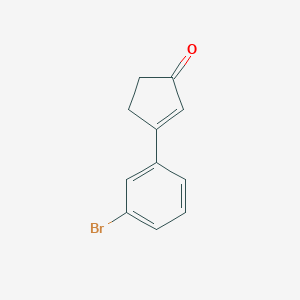

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

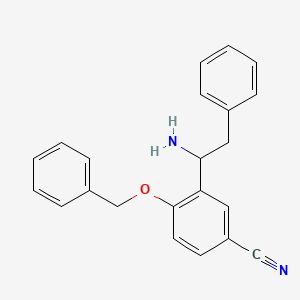
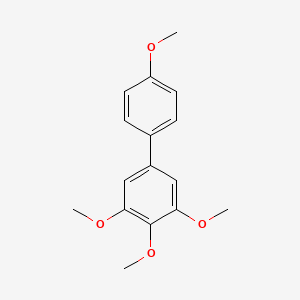
silane](/img/structure/B12611139.png)
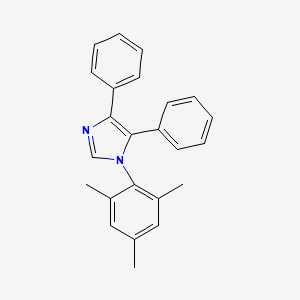
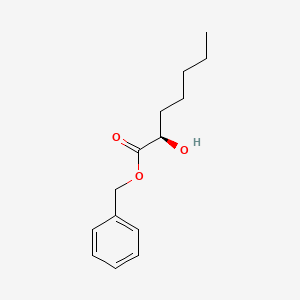
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)
![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)

